molecular formula C16H29N3O4 B6663736 3-[[1-(Dimethylcarbamoyl)piperidine-4-carbonyl]amino]-3-ethylpentanoic acid

3-[[1-(Dimethylcarbamoyl)piperidine-4-carbonyl]amino]-3-ethylpentanoic acid

Cat. No.: B6663736
M. Wt: 327.42 g/mol
InChI Key: CSFNRHGFYDNNAE-UHFFFAOYSA-N
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Description

3-[[1-(Dimethylcarbamoyl)piperidine-4-carbonyl]amino]-3-ethylpentanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a dimethylcarbamoyl group, and an ethylpentanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[1-(Dimethylcarbamoyl)piperidine-4-carbonyl]amino]-3-ethylpentanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Dimethylcarbamoyl Group: This step involves the reaction of the piperidine derivative with dimethylcarbamoyl chloride under basic conditions.

    Attachment of the Carbonyl Group: The carbonyl group is introduced through an acylation reaction.

    Formation of the Ethylpentanoic Acid Moiety: This step involves the reaction of the intermediate with ethylpentanoic acid under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This typically includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[[1-(Dimethylcarbamoyl)piperidine-4-carbonyl]amino]-3-ethylpentanoic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl and carbamoyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-[[1-(Dimethylcarbamoyl)piperidine-4-carbonyl]amino]-3-ethylpentanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[[1-(Dimethylcarbamoyl)piperidine-4-carbonyl]amino]-3-ethylpentanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[[1-(Dimethylcarbamoyl)piperidine-4-carbonyl]amino]-3-ethylpentanoic acid is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a distinct set of molecular targets and exhibit specific chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

3-[[1-(dimethylcarbamoyl)piperidine-4-carbonyl]amino]-3-ethylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O4/c1-5-16(6-2,11-13(20)21)17-14(22)12-7-9-19(10-8-12)15(23)18(3)4/h12H,5-11H2,1-4H3,(H,17,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSFNRHGFYDNNAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CC(=O)O)NC(=O)C1CCN(CC1)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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